molecular formula C14H12ClN3O3 B14918238 N'-[2-(4-chlorophenoxy)acetyl]pyridine-3-carbohydrazide

N'-[2-(4-chlorophenoxy)acetyl]pyridine-3-carbohydrazide

Cat. No.: B14918238
M. Wt: 305.71 g/mol
InChI Key: XYUWEXIBUDMTBS-UHFFFAOYSA-N
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Description

N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenoxy group and a nicotinohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with nicotinohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Preparation of 4-Chlorophenoxyacetyl Chloride: This intermediate is synthesized by reacting 4-chlorophenoxyacetic acid with thionyl chloride.

    Formation of N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide: The 4-chlorophenoxyacetyl chloride is then reacted with nicotinohydrazide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide involves its interaction with specific molecular targets. The chlorophenoxy and nicotinohydrazide groups contribute to its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetyl Chloride: An intermediate used in the synthesis of N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide.

    Nicotinohydrazide Derivatives: Compounds with similar nicotinohydrazide moieties that exhibit comparable chemical behavior.

Uniqueness

N’-[2-(4-Chlorophenoxy)acetyl]nicotinohydrazide stands out due to its unique combination of the chlorophenoxy and nicotinohydrazide groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]pyridine-3-carbohydrazide

InChI

InChI=1S/C14H12ClN3O3/c15-11-3-5-12(6-4-11)21-9-13(19)17-18-14(20)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20)

InChI Key

XYUWEXIBUDMTBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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